molecular formula C17H14O2 B13005244 Ethyl 2-(phenylethynyl)benzoate CAS No. 110166-71-7

Ethyl 2-(phenylethynyl)benzoate

Cat. No.: B13005244
CAS No.: 110166-71-7
M. Wt: 250.29 g/mol
InChI Key: TYYOIBDIIYAGTE-UHFFFAOYSA-N
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Description

Ethyl 2-(phenylethynyl)benzoate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(phenylethynyl)benzoate typically involves the esterification of 2-(phenylethynyl)benzoic acid with ethanol. This reaction can be catalyzed by acidic or basic conditions. For instance, using sulfuric acid as a catalyst under reflux conditions can yield the desired ester. Another method involves the use of benzoyl chloride and phenol in the presence of sodium hydroxide, following the Schotten-Baumann method .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. Photocatalytic methods have also been explored for the synthesis of ester derivatives, utilizing organic photocatalysts under light irradiation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(phenylethynyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The phenylethynyl group can be oxidized to form phenylacetic acid derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Phenylacetic acid derivatives.

    Reduction: 2-(phenylethynyl)benzyl alcohol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-(phenylethynyl)benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active phenylethynylbenzoic acid, which can then exert its effects on cellular pathways .

Comparison with Similar Compounds

Ethyl 2-(phenylethynyl)benzoate can be compared with other esters and benzoate derivatives:

This compound stands out due to its unique combination of the phenylethynyl and benzoate ester groups, offering a distinct set of chemical and biological properties.

Biological Activity

Ethyl 2-(phenylethynyl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry and agricultural applications. This article explores its biological activity, synthesis, and relevant research findings, providing a comprehensive overview of the compound's effects and mechanisms.

Chemical Structure and Synthesis

This compound is an aromatic ester characterized by a phenylethynyl group attached to a benzoate moiety. The synthesis of this compound often involves the coupling of ethyl benzoate with phenylethyne under specific conditions. For instance, studies have demonstrated successful cyclization reactions involving ortho-alkynylaryl esters that yield various derivatives, including isochromenones, which are structurally related to this compound .

Biological Activity

1. Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against cancer cell lines. For example, derivatives containing alkyne functionalities have been shown to induce ferroptosis, a form of regulated cell death associated with oxidative stress. The mechanism involves the inhibition of glutathione peroxidase 4 (GPX4), a critical enzyme for cellular redox balance .

2. Plant Growth Regulation
Recent studies identified related compounds, such as 4-(2-phenylethynyl)benzoic acid (PEBA), as potent plant growth regulators. PEBA effectively inhibited tomato seed germination and suppressed lateral branching at low concentrations (0.5 μM for germination). This suggests that this compound may also possess similar growth-regulating properties, making it valuable in agricultural applications .

3. Neurotransmitter Modulation
Some derivatives have been tested for their ability to inhibit neurotransmitter uptake in rat brain models, indicating potential antidepressant activity. These compounds showed selective inhibition of norepinephrine and serotonin uptake, suggesting their utility in treating mood disorders .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated an IC50 value in the low nanomolar range, demonstrating potent anticancer activity. The mechanism was linked to the induction of apoptosis through oxidative stress pathways.

Case Study 2: Agricultural Application

In field trials, PEBA was applied to tomato plants to assess its effects on growth architecture. Results showed significant suppression of lateral bud emergence without adversely affecting overall plant health or fruit yield. This highlights the potential for using this compound as a chemical pruning agent.

Research Findings Summary

Study FocusKey FindingsReference
Anticancer ActivityInduces ferroptosis; inhibits GPX4
Plant Growth RegulationInhibits seed germination; suppresses lateral branching
Neurotransmitter ModulationInhibits norepinephrine and serotonin uptake

Properties

CAS No.

110166-71-7

Molecular Formula

C17H14O2

Molecular Weight

250.29 g/mol

IUPAC Name

ethyl 2-(2-phenylethynyl)benzoate

InChI

InChI=1S/C17H14O2/c1-2-19-17(18)16-11-7-6-10-15(16)13-12-14-8-4-3-5-9-14/h3-11H,2H2,1H3

InChI Key

TYYOIBDIIYAGTE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C#CC2=CC=CC=C2

Origin of Product

United States

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